molecular formula C15H17Cl2N3O2S B10982573 2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B10982573
M. Wt: 374.3 g/mol
InChI Key: YFUDDDKQKYHSKR-UHFFFAOYSA-N
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Description

    2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide: , is an organic compound.

  • It has the chemical formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol .
  • Dichlorprop appears as a white crystalline solid with a distinctive odor of chlorobenzene and esters.
  • Notably, it exhibits good thermal stability and chemical inertness at room temperature.
  • Preparation Methods

    • Dichlorprop can be synthesized through an esterification reaction between 2,4-dichlorophenol and acrylic acid .
    • The reaction occurs under alkaline conditions, often catalyzed by triethylamine or potassium carbonate .
    • Industrial production methods involve scaling up this process for large-scale production.
  • Chemical Reactions Analysis

    • Dichlorprop undergoes various reactions, including:
      • Esterification : Formation of the ester bond between the phenolic hydroxyl group and the carboxylic acid group.
      • Hydrolysis : Cleavage of the ester bond to yield the corresponding phenol and carboxylic acid.
      • Substitution : Reactions involving the chlorine atoms on the phenyl ring.
    • Common reagents include bases (for esterification), acids (for hydrolysis), and nucleophiles (for substitution).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • Dichlorprop finds applications in various fields:
      • Herbicide : It acts as a broad-spectrum herbicide, effectively controlling various weeds.
      • Dye Synthesis : Used as a precursor in dye synthesis.
      • Optical Brighteners : Added to enhance optical brightness in certain materials.
  • Mechanism of Action

    • Dichlorprop’s herbicidal effect likely involves disrupting plant growth by interfering with auxin signaling pathways.
    • It may affect cell elongation, differentiation, and root development.
    • Molecular targets include auxin receptors and transport proteins.
  • Comparison with Similar Compounds

    • Dichlorprop’s uniqueness lies in its specific combination of chlorophenyl and thiadiazole moieties.
    • Similar compounds include other herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).

    Remember, dichlorprop is a valuable compound with diverse applications, especially in weed control

    Properties

    Molecular Formula

    C15H17Cl2N3O2S

    Molecular Weight

    374.3 g/mol

    IUPAC Name

    2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

    InChI

    InChI=1S/C15H17Cl2N3O2S/c1-15(2,3)7-13-19-20-14(23-13)18-12(21)8-22-11-5-4-9(16)6-10(11)17/h4-6H,7-8H2,1-3H3,(H,18,20,21)

    InChI Key

    YFUDDDKQKYHSKR-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

    Origin of Product

    United States

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